molecular formula C11H14ClNO3 B3038903 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS No. 928713-27-3

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Cat. No. B3038903
CAS RN: 928713-27-3
M. Wt: 243.68 g/mol
InChI Key: JFRSJSADGNJHOE-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with the empirical formula C11H14ClNO3 and a molecular weight of 243.69 . The compound is part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The SMILES string for 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is COC1=C(CNC(CCl)=O)C=CC=C1OC . This provides a text representation of the compound’s molecular structure. The InChI key, which is another form of representing the molecule, is FDTHPPDALZURBA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a solid substance . It has a molecular weight of 243.69 . The compound’s empirical formula is C11H14ClNO3 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Structural and Conformational Analysis

  • 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide has been studied for its structural and conformational properties. Hajjem et al. (1993) explored the structure of a related compound, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, highlighting its orthorhombic crystal structure and the sp3-hybridized carbon atom connected to the acetamide group (Hajjem, Kallel, Svoboda, & Baccar, 1993).

Synthesis and Application in Pharmaceutical Products

  • Sakai et al. (2022) reported the use of 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and benzyl carbamates, useful in pharmaceutical product synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

As a Protecting Group in Carbohydrate Chemistry

  • The compound has been used as an amide protecting group in carbohydrate chemistry. Kelly and Jensen (2001) utilized 2,4-Dimethoxybenzyl as a protective group for 2-acetamido glycosyl donors in their studies (Kelly & Jensen, 2001).

In the Synthesis of Analgesic and Anti-Inflammatory Compounds

Antitumor Activity

  • Grivsky et al. (1980) explored the antitumor activity of compounds with a structure similar to 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, highlighting its potential in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

In Neuropharmacology

Photoreactivity in Chemistry

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing . The compound is also classified as a combustible solid .

properties

IUPAC Name

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRSJSADGNJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dimethoxybenzylamine (1.50 mL, 10.0 mmol) and triethylamine (2.00 mL, 14.3 mmol) in tetrahydrofuran (20 mL) at 0° C. was added chloroacetyl chloride (0.80 mL, 10 mmol). The reaction was then stirred at 0° C. for three hours. The crude reaction mixture was partitioned between ethyl acetate and water, and the organic layer dried over brine and magnesium sulfate, filtered, and evaporated in vacuo to yield 2.2074 g (91%) of N-(2,4-Dimethoxy-benzyl)-2-chloro-acetamide which was carried forward without purification. LCMS (Method E, ESI): RT=1.43 min, m+H=244.2
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1.5 mL
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2 mL
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0.8 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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